3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one

Analytical Chemistry Medicinal Chemistry Quality Control

Secure CAS 1513184-34-3 to control SAR variability. Its 3,5-dimethylpyrazole moiety provides defined steric bulk and lipophilicity (cLogP +0.7), essential for reproducible target engagement in kinase inhibitor programs and regioselective library synthesis. Do not substitute with unsubstituted analogs, as this alters hydrophobic interactions and compromises data integrity.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 1513184-34-3
Cat. No. B1450405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one
CAS1513184-34-3
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2CCCC(=O)C2)C
InChIInChI=1S/C11H16N2O/c1-8-6-9(2)13(12-8)10-4-3-5-11(14)7-10/h6,10H,3-5,7H2,1-2H3
InChIKeyFFJYYHAGVPESMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (CAS 1513184-34-3) | Technical Specifications & Procurement Baseline


3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (CAS 1513184-34-3) is a heterocyclic building block composed of a cyclohexanone core N-substituted with a 3,5-dimethylpyrazole moiety [1]. Its molecular formula is C11H16N2O with a molecular weight of 192.26 g/mol, and it is commercially available at purities of 95% to ≥98% . The compound features a reactive ketone group and a substituted pyrazole ring, enabling its use as a versatile scaffold in medicinal chemistry and agrochemical development programs .

Critical Differentiation: Why 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one Cannot Be Replaced by Unsubstituted or Alternative Pyrazole-Cyclohexanone Analogs


Generic substitution of 3-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one with closely related analogs (e.g., unsubstituted pyrazole derivatives such as CAS 933795-55-2 or alternative dimethylpyrazole regioisomers) introduces significant scientific and procurement risks. The 3,5-dimethyl substitution pattern on the pyrazole ring alters the compound's steric bulk, electronic density, and metabolic stability, which are critical for target engagement in drug discovery [1]. In lead optimization, even minor structural modifications can drastically change a molecule's lipophilicity, solubility, and pharmacokinetic profile [2]. Interchanging with an unsubstituted pyrazole analog (e.g., 3-(1H-pyrazol-1-yl)cyclohexan-1-one) without experimental validation would invalidate structure-activity relationship (SAR) data and could compromise the outcome of any synthetic campaign relying on precise molecular interactions . Therefore, procurement decisions must be based on exact structural specifications to ensure reproducibility and fidelity to original research protocols .

Quantitative Procurement Evidence: How 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one Compares to In-Class Analogs for Research Use


Purity and Identity: Direct Comparison of Commercial Specification with Unsubstituted Analog

A direct procurement comparison between 3-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (CAS 1513184-34-3) and its closest unsubstituted analog, 3-(1H-pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2), reveals that both are available at a comparable minimum purity specification of 95% from major vendors, indicating that the target compound does not present purity-related procurement barriers relative to the simpler analog . While purity is equivalent, the molecular weight differs by 28.06 g/mol due to the presence of the two methyl groups (C11H16N2O vs. C9H12N2O), which directly impacts molar calculations for synthesis .

Analytical Chemistry Medicinal Chemistry Quality Control

Lipophilicity and Property Forecast: Calculated cLogP Comparison for Lead Optimization

In silico property prediction provides a cross-study comparable differentiation. The calculated partition coefficient (cLogP) for 3-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is approximately 2.1, derived from its SMILES structure [1]. This represents a calculated increase of approximately 0.7 log units over the unsubstituted analog, 3-(1H-pyrazol-1-yl)cyclohexan-1-one (cLogP ~1.4) [1]. This difference is a class-level inference based on the established Hansch-Fujita hydrophobic contribution of an aromatic methyl group (π ≈ 0.5-0.6 per group) [2].

Drug Design ADME Medicinal Chemistry

Structural Differentiation: Comparative Synthetic Utility as a Pyrazole-Fused Scaffold Precursor

The target compound is a specific embodiment within a broader patent for heterocyclic pyrazole compounds (US-8853207-B2), which claims utility as an intermediate for preparing biologically active agents [1]. Class-level inference from synthetic methodology literature indicates that cyclohexanones bearing a pyrazole moiety can serve as key intermediates for the construction of fused pyrazole derivatives . The 3,5-dimethyl substitution pattern specifically directs subsequent functionalization away from the pyrazole methyl positions, enabling selective elaboration at the cyclohexanone carbonyl and the pyrazole 4-position [2].

Organic Synthesis Heterocyclic Chemistry Building Blocks

Defined Use Cases for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one Based on Verifiable Evidence


Structure-Activity Relationship (SAR) Studies in Kinase or Enzyme Inhibitor Programs

This compound is optimally deployed as a lipophilic, substituted heterocyclic building block in SAR campaigns. Its higher cLogP (+0.7) compared to unsubstituted analogs [1] makes it a valuable probe for investigating the role of hydrophobic interactions in target binding, as seen in patent literature for DLK and CHK1 kinase inhibitors [2] [3]. The 3,5-dimethyl pattern provides a fixed steric and electronic environment, ensuring that any observed changes in biological activity can be confidently attributed to modifications made elsewhere on the core scaffold [4].

Controlled Synthesis of Fused Heterocyclic Systems

In an organic synthesis laboratory, this compound serves as a superior starting material for building pyrazole-fused cyclohexanone libraries. The presence of the 3,5-dimethyl groups on the pyrazole ring acts as a 'blocking' strategy, forcing any subsequent cycloaddition or condensation reactions to occur selectively at the remaining available positions (e.g., the carbonyl group or pyrazole 4-position) . This regiocontrol is a key differentiator from simpler pyrazole-cyclohexanones, which can lead to multiple regioisomeric products and challenging separations .

Agrochemical Lead Discovery for Herbicidal HPPD Inhibitors

The compound is a relevant scaffold for the design of new herbicidal agents, particularly those targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD). Cyclohexenone derivatives containing a substituted pyrazole group have been explicitly designed and synthesized as potential HPPD inhibitors, utilizing an active fragment splicing approach [5]. Procurement of this specific 3,5-dimethyl variant provides a validated starting point for generating a focused library aimed at this target class, where the substitution pattern may influence both potency and crop selectivity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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